molecular formula C22H43ClN2O B13765787 1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride CAS No. 67785-79-9

1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride

Cat. No.: B13765787
CAS No.: 67785-79-9
M. Wt: 387.0 g/mol
InChI Key: FQRPZGVVUXUYJS-CMBBICFISA-N
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Description

1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride is an organic compound that belongs to the class of imidazole derivatives. This compound is known for its applications in various industrial and scientific fields, particularly as a corrosion inhibitor and lubricant additive .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride typically involves the reaction of imidazole with heptadecenyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment for mixing, heating, and purification to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride involves its interaction with molecular targets such as metal surfaces and biological receptors. The compound forms stable complexes with metal ions, preventing corrosion. In biological systems, it interacts with specific receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride is unique due to its specific heptadecenyl substitution, which imparts distinct properties such as enhanced corrosion inhibition and improved lubricant performance. This makes it particularly valuable in industrial applications where these properties are crucial .

Properties

CAS No.

67785-79-9

Molecular Formula

C22H43ClN2O

Molecular Weight

387.0 g/mol

IUPAC Name

2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethanol;hydrochloride

InChI

InChI=1S/C22H42N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;/h16-17,25H,2-15,18-21H2,1H3;1H/b17-16+;

InChI Key

FQRPZGVVUXUYJS-CMBBICFISA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCO.Cl

Canonical SMILES

CCCCCCCCCCCCCCCC=CC1=NCCN1CCO.Cl

Origin of Product

United States

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